4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation method, which involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents to form the trifluoromethylpyridine intermediate . This intermediate is then subjected to further reactions to introduce the azetidine and benzonitrile groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pyridine and azetidine rings can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives and azetidine-containing molecules. Examples include:
- 4-(2-Pyridin-3-yl-6-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl)morpholine
- 2,3,5,6-Tetra(pyridin-4-yl)pyrazine
Uniqueness
What sets 4-((3-((6-(Trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the azetidine ring provides a rigid framework that can interact specifically with biological targets.
Properties
IUPAC Name |
4-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c17-16(18,19)14-2-1-3-15(21-14)25-12-9-22(10-12)26(23,24)13-6-4-11(8-20)5-7-13/h1-7,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHDVKZPKLCDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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